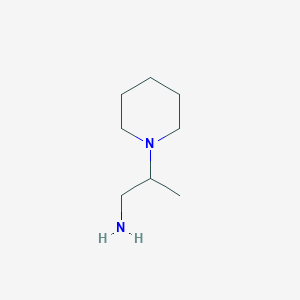

2-(Piperidin-1-yl)propan-1-amine

描述

Structural Significance of the Piperidine (B6355638) and Aminopropane Moieties in Chemical Scaffolds

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a key structural motif in a multitude of biologically active compounds. Its conformational flexibility, allowing it to adopt chair and boat conformations, plays a crucial role in the three-dimensional arrangement of substituents and their interaction with biological targets. This structural feature is fundamental in the design of molecules with specific pharmacological profiles.

The aminopropane unit provides a short, flexible linker with a primary amine group. This amine function can act as a hydrogen bond donor and acceptor, as well as a basic center, enabling interactions with various biological macromolecules. The position of the amine group on the propane (B168953) chain, as in the case of 2-(piperidin-1-yl)propan-1-amine, introduces a chiral center, which can lead to stereospecific interactions in biological systems.

Overview of Research Trajectories for Piperidine-Containing Amines

Research into piperidine-containing amines is a dynamic and expanding field. Scientists are actively exploring the synthesis and application of these compounds in various domains. A significant area of investigation is in medicinal chemistry, where derivatives of piperidine-containing amines have shown potential as neuroprotective agents and for their anti-cancer properties. The structural framework of these molecules allows for systematic modifications to modulate their physicochemical properties and biological activity.

Another research trajectory focuses on the use of these compounds as versatile intermediates in organic synthesis. The presence of both a secondary amine within the piperidine ring and a primary amine on the side chain offers multiple sites for chemical modification, making them valuable building blocks for the construction of more complex molecular architectures.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted due to its potential as a foundational structure in the development of novel chemical entities. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for its effective utilization.

Detailed research findings on this specific compound, including spectroscopic and crystallographic data, would provide a valuable reference for chemists. While specific experimental data for this compound is not widely available in public databases, the study of its synthesis and the characterization of its derivatives provide a strong impetus for its continued investigation. atlantis-press.com The exploration of its reactivity will enable the development of new synthetic methodologies and the creation of libraries of related compounds for screening in various applications.

Structure

3D Structure

属性

IUPAC Name |

2-piperidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(7-9)10-5-3-2-4-6-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIIVAXJUCKZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498971 | |

| Record name | 2-(Piperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54151-70-1 | |

| Record name | 2-(Piperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiling and Mechanistic Organic Chemistry of 2 Piperidin 1 Yl Propan 1 Amine and Its Derivatives

Nucleophilic Characteristics of the Primary Amine and Piperidine (B6355638) Nitrogen

The chemical behavior of 2-(piperidin-1-yl)propan-1-amine is governed by its two nitrogen centers: a primary amine and a tertiary piperidine nitrogen. The nucleophilicity, or the ability to donate an electron pair, of these two sites dictates their reactivity. Generally, primary amines are more potent nucleophiles than tertiary amines. tutorchase.comfiveable.me This is primarily due to reduced steric hindrance around the primary amine, making it more accessible to react with electrophiles. fiveable.me

Steric factors significantly influence the reactivity of the piperidine nitrogen. slideshare.netstackexchange.com The chair-like conformation of the piperidine ring can sterically hinder the nitrogen's lone pair, potentially making the less-hindered primary amine the preferred site for nucleophilic attack. slideshare.netstackexchange.com The flexible propan-1-amine chain, however, allows for various conformations which can also affect the accessibility of both nitrogen centers.

Table 1: Comparison of Nucleophilic Properties

| Feature | Primary Amine (-NH₂) | Piperidine Nitrogen | General Principle |

| Steric Hindrance | Lower | Higher | Lower steric hindrance increases nucleophilicity. fiveable.me |

| Basicity (pKa of conjugate acid) | ~10.6 (typical) alfa-chemistry.com | ~11.2 (for piperidine) alfa-chemistry.com | Higher pKa indicates stronger basicity. |

| General Nucleophilicity | Generally higher tutorchase.comfiveable.me | Generally lower tutorchase.comfiveable.me | Primary amines are often more nucleophilic than tertiary amines. fiveable.me |

Condensation Reactions and Imine (Schiff Base) Formation

A hallmark reaction of the primary amine in this compound is its condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgresearchgate.net This reaction is a cornerstone of its synthetic utility. The process is typically catalyzed by acid and involves the nucleophilic addition of the primary amine to the carbonyl carbon. wikipedia.org This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. wikipedia.org

Alkylation and Acylation Reactions on Nitrogen Centers

Both nitrogen atoms in this compound are susceptible to alkylation and acylation, yet selectivity can often be achieved by carefully choosing the reaction conditions.

Alkylation: The primary amine is generally more reactive towards alkylating agents than the sterically hindered tertiary piperidine nitrogen. fiveable.me This allows for selective mono-alkylation at the primary amine. It is possible to achieve selective N-alkylation of primary amines by using a strategy of competitive deprotonation and protonation, where the more basic secondary amine product remains protonated and unreactive. rsc.org However, under exhaustive conditions, the piperidine nitrogen can also be alkylated to form a quaternary ammonium (B1175870) salt.

Acylation: Acylation reactions, using reagents like acyl chlorides or anhydrides, also preferentially occur at the less sterically hindered primary amine. This forms a stable amide, which is significantly less nucleophilic, thus preventing further reactions at that site. This selectivity allows for the modification of the primary amine while leaving the piperidine nitrogen available for subsequent chemical transformations.

Table 2: Reactivity in Alkylation and Acylation

| Reaction Type | Preferred Nitrogen Center | Typical Reagents | Notes |

| Alkylation | Primary Amine | Alkyl halides (e.g., CH₃I) | The product is a more nucleophilic secondary amine, which can lead to overalkylation. masterorganicchemistry.com |

| Acylation | Primary Amine | Acyl chlorides, Anhydrides | Forms a stable, less reactive amide, allowing for selective functionalization. |

Cyclization Reactions and Heterocyclic Transformations Involving the Aminopropane Moiety

The 1,2-diamine structural motif within this compound makes it a valuable building block for synthesizing various heterocyclic compounds. acs.orgnih.gov The aminopropane moiety can undergo both intramolecular and intermolecular cyclization reactions to form new ring systems.

A common synthetic route involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to produce quinoxalines and related heterocycles. researchgate.net This reaction provides a straightforward method for creating complex, biologically relevant scaffolds. Additionally, enzymatic cascades have been developed where a diamine is first oxidized and then cyclizes to form substituted pyrrolidines and piperidines. rsc.org These reactions highlight the versatility of the diamine structure in constructing diverse heterocyclic systems. acs.orgnih.gov The products of these cyclization reactions can be further transformed into a variety of other N-heterocyclic compounds. acs.org

Exploration of Stereochemical Outcomes in Reactivity

The presence of a chiral center at the C2 position of the propane (B168953) backbone introduces stereochemical considerations into the reactivity of this compound. The use of enantiomerically pure chiral 1,2-diamines is of great interest in asymmetric synthesis, where they can serve as chiral auxiliaries or ligands for metal catalysts. researchgate.netsigmaaldrich.comacs.org

When this compound is used in reactions, its inherent chirality can influence the stereochemical outcome, leading to the preferential formation of one stereoisomer over another (diastereoselective or enantioselective reactions). researchgate.netacs.org For example, in the synthesis of other chiral molecules, the pre-existing stereocenter in the diamine can direct the approach of reagents, controlling the formation of new stereocenters. researchgate.netrsc.org The development of catalytic asymmetric methods for synthesizing chiral 1,2-diamines is an active area of research due to their importance in biologically active compounds and as organocatalysts. rsc.orgrsc.org

Advanced Analytical Techniques for Comprehensive Characterization and Quantification

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide foundational information regarding the molecular structure, connectivity, and chemical environment of the atoms within 2-(Piperidin-1-yl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected signals for this compound are based on the analysis of similar structures like propylamine (B44156) and piperidine (B6355638). The primary amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The protons on the propyl chain and the piperidine ring will exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. With a molecular formula of C₈H₁₈N₂, the spectrum is expected to show distinct signals for each of the eight carbon atoms, unless there is symmetry leading to equivalence. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for definitive structural confirmation. COSY experiments establish ¹H-¹H coupling correlations, mapping the connectivity of protons within the propyl chain and the piperidine ring. HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Predicted NMR Data for this compound

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH(CH₃)- | ~2.5 - 2.8 | Multiplet | -CH(CH₃)- | ~55 - 60 |

| -CH₂NH₂ | ~2.6 - 2.9 | Multiplet | -CH₂NH₂ | ~40 - 45 |

| Piperidine -CH₂- (adjacent to N) | ~2.2 - 2.6 | Multiplet | Piperidine -CH₂- (adjacent to N, C2/C6) | ~50 - 55 |

| -NH₂ | ~1.0 - 2.0 | Broad Singlet | Piperidine -CH₂- (C3/C5) | ~25 - 30 |

| Piperidine -CH₂- (C3/C5) | ~1.4 - 1.7 | Multiplet | Piperidine -CH₂- (C4) | ~23 - 28 |

| Piperidine -CH₂- (C4) | ~1.3 - 1.5 | Multiplet | -CH₃ | ~15 - 20 |

| -CH₃ | ~0.9 - 1.1 | Doublet |

Note: Predicted values are based on data from analogous structures and established chemical shift principles. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques would confirm the presence of the primary amine and the saturated hydrocarbon framework.

The IR spectrum is expected to show characteristic absorption bands for N-H stretching and bending vibrations, C-H stretching vibrations, and C-N stretching vibrations. The primary amine group (-NH₂) is typically identified by two medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching. An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. C-H stretching from the aliphatic propyl and piperidine groups will appear just below 3000 cm⁻¹. The C-N stretching vibrations of aliphatic amines produce absorptions in the 1020-1250 cm⁻¹ range.

Expected Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 2960 | Strong |

| N-H Bend (Scissor) | Primary Amine (-NH₂) | 1580 - 1650 | Medium to Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 | Variable |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

Source: Based on characteristic IR absorption frequencies for aliphatic amines.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₈N₂), the nominal molecular weight is 142 g/mol .

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, forming a molecular ion ([M]⁺˙) with a mass-to-charge ratio (m/z) of 142. Due to the "nitrogen rule," a molecule with an even number of nitrogen atoms has an even nominal molecular weight. The molecular ion then undergoes fragmentation. The most common fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized cation.

For this compound, two primary α-cleavage pathways are expected:

Cleavage within the piperidine ring, leading to the loss of an ethyl radical and formation of a characteristic fragment.

Cleavage of the bond between C1 and C2 of the propyl group, leading to the formation of the [CH₂NH₂]⁺ ion at m/z 30.

Cleavage of the bond between the propyl group's C2 and the methyl group, resulting in an ion at m/z 127 (M-15).

Time-of-Flight Mass Spectrometry (TOF-MS) provides high-resolution mass measurements, enabling the determination of the exact elemental composition of the parent molecule and its fragments, further confirming the identity of the compound.

Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 142 | [C₈H₁₈N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [C₇H₁₅N₂]⁺ | Loss of methyl radical (•CH₃) from propyl chain (α-cleavage) |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the C-N bond between piperidine and the propyl group |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

| 44 | [C₂H₆N]⁺ | Fragment from the propanamine side chain |

| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ from α-cleavage of the primary amine |

Source: Based on established fragmentation patterns of aliphatic and cyclic amines.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. Saturated aliphatic amines, such as this compound, lack extensive chromophores. The primary electronic transition available is the n→σ* (non-bonding to sigma antibonding) transition associated with the lone pair of electrons on the nitrogen atoms.

These n→σ* transitions are typically weak and occur in the far-UV region, generally below 220 nm. Therefore, a UV-Vis spectrum of a pure sample of this compound in a standard solvent like ethanol (B145695) or hexane (B92381) is expected to be largely transparent in the conventional 220-800 nm range. Significant absorbance in this region would likely indicate the presence of impurities containing chromophoric functional groups.

Chromatographic Method Development for Separation and Purity Determination

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC and is well-suited for the analysis of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8 alkyl-silica) and a polar mobile phase.

Developing a robust RP-HPLC method involves optimizing several parameters:

Stationary Phase: A C18 column is a standard choice, providing sufficient hydrophobicity to retain the analyte.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. The pH of the buffer is critical for analyzing amines. To ensure good peak shape and consistent retention, the pH is typically controlled to be at least two units below the pKa of the amine groups, keeping them in their protonated, more water-soluble form. A buffer such as phosphate (B84403) or formate (B1220265) is commonly used.

Detection: Since the compound lacks a strong UV chromophore, UV detection at a low wavelength (e.g., 200-215 nm) might be possible but could suffer from low sensitivity and interference. More universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more suitable for accurate quantification. Alternatively, derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity.

The validated method would be used to determine the purity of this compound by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Typical RP-HPLC Method Parameters for this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM Potassium Phosphate, pH adjusted to ~3.0) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm, or Charged Aerosol Detector (CAD) |

Source: Based on general RP-HPLC methods for amines and polar compounds.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, primary and secondary amines like this compound can present challenges for direct GC analysis due to their polarity, which can lead to poor peak shape and column adsorption. To overcome these issues, derivatization is commonly employed. researchgate.net This process modifies the analyte to increase its volatility and thermal stability, making it more suitable for GC analysis. researchgate.net

Acylation is one of the most widely used derivatization procedures for the GC analysis of primary and secondary amines. researchgate.net In this process, a reagent such as heptafluorobutyric anhydride (B1165640) (HFBA) reacts with the amine group to form an acyl derivative. researchgate.net This new compound is less polar and more volatile, resulting in improved chromatographic performance. researchgate.net Other derivatization methods for amines suitable for GC analysis include silylation, alkylation, and the formation of carbamates or sulfonamides. researchgate.net

Alternatively, headspace GC (HS-GC) coupled with a flame ionization detector (FID) or mass spectrometer (MS) can be used for the analysis of volatile amines. nih.govnih.gov This approach involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace), which is then injected into the GC system. nih.gov This technique can sometimes be performed without derivatization, simplifying sample preparation. nih.gov For complex matrices, additives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to mitigate matrix effects and reduce the adsorption of amines onto the GC system components, thereby improving method accuracy and precision. nih.gov

Method Validation (Linearity, Precision, Accuracy, Robustness, Specificity)

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. europa.eu For a quantitative method developed for this compound, several key parameters must be rigorously evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eunih.gov

| Validation Parameter | Objective | Typical Acceptance Criteria |

| Specificity | To ensure the signal measured is unequivocally from the target analyte, without interference from other components like impurities, degradation products, or matrix components. europa.eunih.gov | The analyte peak should be well-resolved from other peaks, and peak purity analysis should confirm homogeneity. |

| Linearity | To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range. europa.eunih.gov | A regression analysis should yield a correlation coefficient (r²) of ≥ 0.99. |

| Accuracy | To determine the closeness of the measured value to the true or accepted reference value. It is often assessed by analyzing samples with known concentrations (e.g., spiked matrix). europa.eunih.gov | The recovery should typically be within 98-102% for the drug substance, although wider ranges may be acceptable depending on the concentration. nih.gov |

| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels: Repeatability (intra-assay), Intermediate Precision (inter-assay, different days/analysts), and Reproducibility (between labs). europa.eunih.gov | The relative standard deviation (%RSD) should typically be less than 2%. nih.gov |

| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). europa.eunih.gov | The analytical results should remain consistent, with no significant impact on specificity or precision. |

X-ray Crystallography for Solid-State Structure and Tautomerism Studies

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the conformation of the molecule, which is fundamental to understanding its physical and chemical properties.

While specific crystallographic data for this compound is not readily found in the surveyed literature, the analysis of structurally related piperidine compounds illustrates the capability of the technique. For example, the crystal structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone (B13996119) reveals that the piperidine ring adopts a stable chair conformation. nih.govresearchgate.net The analysis also details intermolecular interactions, such as hydrogen bonds, that dictate how the molecules pack together in the crystal lattice. nih.govresearchgate.net

For this compound, an X-ray crystallographic study would definitively establish the conformation of its piperidine ring and the spatial relationship between the piperidine and propanamine moieties. Tautomerism is not expected for this saturated amine, but the technique is highly effective at distinguishing between potential tautomeric forms in compounds where this is a possibility.

Illustrative Crystal Data for a Related Piperidine Compound (2,2-dichloro-1-(piperidin-1-yl)ethanone) nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₇H₁₁Cl₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2972 (1) |

| b (Å) | 15.4896 (2) |

| c (Å) | 9.3709 (2) |

| β (°) | 108.920 (1) |

| Volume (ų) | 864.66 (3) |

| Z | 4 |

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA) for Stability Assessment

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. abo.fi Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly valuable for assessing the thermal stability of pharmaceutical compounds. nih.govnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. abo.fi It is used to determine the onset of decomposition and to quantify mass loss associated with degradation events. nih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as both are subjected to the same heating program. abo.fi DTA curves provide information about thermal events such as melting (endothermic peak) and decomposition (often exothermic peaks). nih.gov

A combined TGA-DTA analysis of this compound would provide a comprehensive thermal stability profile. The DTA curve would likely show a sharp endothermic peak corresponding to its melting point, followed by one or more exothermic peaks at higher temperatures indicating thermal decomposition. nih.gov The TGA curve would run parallel to the temperature axis until the onset of decomposition, at which point it would show a mass loss corresponding to the fragments being lost from the molecule. researchgate.net This data is crucial for determining appropriate storage and handling conditions. nih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. The experimental results are then compared to the theoretical values calculated from the compound's proposed molecular formula. This comparison serves to confirm the stoichiometric composition and is a critical checkpoint for purity.

For this compound, the molecular formula is C₈H₁₈N₂. The theoretical elemental composition can be calculated based on its molecular weight (142.25 g/mol ).

Theoretical Elemental Composition of this compound (C₈H₁₈N₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 67.55 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 12.75 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.70 |

| Total | 142.246 | 100.00 |

A newly synthesized batch of the compound would be subjected to elemental analysis, and if the experimental percentages for C, H, and N are in close agreement with the theoretical values, it provides strong evidence for the correct identity and high purity of the sample.

Computational Chemistry and Molecular Modeling in the Study of 2 Piperidin 1 Yl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of electron distribution and energy, which in turn dictate the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical method for investigating the electronic structure of molecules. unimib.it It offers a balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of 2-(Piperidin-1-yl)propan-1-amine. unimib.it The core principle of DFT is that the energy of a molecule can be determined from its electron density.

Geometry optimization is a primary application of DFT. This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state, often referred to as the ground state geometry. scispace.comnih.gov For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. scispace.comresearchgate.net These optimized geometric parameters are crucial for understanding the molecule's shape and steric properties. The piperidine (B6355638) ring, for instance, is expected to adopt a stable chair conformation.

By calculating the energy of the molecule at various geometries, an energy landscape or potential energy surface can be mapped out. This landscape reveals the stable conformers (local minima) and the transition states (saddle points) that connect them, providing insights into the molecule's flexibility and the energy barriers for conformational changes.

| Parameter | Value |

|---|---|

| C-N (piperidine ring) Bond Length | ~1.47 Å |

| C-C (propyl chain) Bond Length | ~1.54 Å |

| C-N (propylamine) Bond Length | ~1.47 Å |

| C-N-C (piperidine ring) Bond Angle | ~112° |

| C-C-C (propyl chain) Bond Angle | ~110° |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net

For this compound, an MEP map would highlight regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue). The regions of negative potential, rich in electrons, are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen. In this molecule, the nitrogen atoms of the piperidine ring and the primary amine group would be expected to be surrounded by regions of negative potential, indicating their nucleophilic character. Conversely, regions of positive potential, which are electron-deficient, are prone to nucleophilic attack. These are typically found around the hydrogen atoms attached to electronegative atoms. The MEP map provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the nucleophilicity of a molecule. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the electrophilicity of a molecule. youtube.comsphinxsai.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical stability and reactivity of a molecule. sphinxsai.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule that is more reactive and less stable.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The HOMO would likely be localized on the nitrogen atoms, particularly the primary amine group, due to the presence of lone pair electrons. The LUMO, on the other hand, would be distributed over the carbon and hydrogen atoms. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. These values, along with the HOMO-LUMO gap, provide quantitative measures of the molecule's reactivity and kinetic stability. researchgate.net

Table 2: Frontier Molecular Orbital Properties (Exemplary Data) Note: This table contains hypothetical data for illustrative purposes.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 0.5 |

| HOMO-LUMO Gap | 7.0 |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational space and flexibility of this compound.

By simulating the molecule in a solvent environment (often water) at a specific temperature and pressure, MD can reveal the different conformations the molecule can adopt and the frequency with which they occur. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds in its propanamine chain. The simulations can show how the piperidine ring and the propanamine side chain move relative to each other, providing a detailed picture of the molecule's dynamic behavior. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

In Silico Screening and Virtual Ligand Design for Target Interactions

Computational methods are invaluable in the early stages of drug discovery for identifying and optimizing potential drug candidates. In silico screening and virtual ligand design leverage our understanding of molecular interactions to predict how a molecule like this compound might bind to a specific biological target, such as a receptor or an enzyme.

Molecular Docking for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule (the receptor), typically a protein. nih.govnanobioletters.com The goal of molecular docking is to find the binding mode with the lowest free energy of binding, which is assumed to be the most stable and likely binding conformation. nanobioletters.com

For this compound, molecular docking studies could be used to investigate its potential interactions with various biological targets. The process involves generating a three-dimensional structure of the ligand and the receptor. The docking algorithm then systematically samples different orientations and conformations of the ligand within the binding site of the receptor, calculating a score for each pose based on a scoring function that estimates the binding affinity. nanobioletters.com

These studies can reveal key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the amino acid residues of the receptor's binding pocket. For instance, the primary amine group and the nitrogen atom in the piperidine ring of this compound could act as hydrogen bond donors or acceptors. The piperidine ring and the propyl chain could engage in hydrophobic interactions. An analysis of the binding site can reveal which residues are crucial for binding and selectivity. researchgate.net Such insights are instrumental in the rational design of new, more potent, and selective ligands. researchgate.net

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a cornerstone of modern drug discovery, providing a virtual framework of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govdovepress.com This computational approach is instrumental in identifying and designing new lead compounds with desired pharmacological activities. nih.gov For derivatives of this compound, which have shown potential in various therapeutic areas, pharmacophore modeling serves as a critical tool for lead optimization.

The process begins with the identification of a set of active molecules, or ligands, that bind to a common biological target. By superimposing these molecules, a 3D pharmacophore model is generated, highlighting common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. dovepress.com This model then acts as a 3D query for screening large virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric features and are therefore likely to be active. nih.gov

In the context of this compound derivatives, which have been investigated for their neuroprotective properties and as inhibitors of viral proteases and ion channels, pharmacophore models can elucidate the key interactions driving their biological activity. For instance, a study on piperidine derivatives targeting sigma receptors, which are implicated in neurological disorders, successfully utilized molecular modeling to understand the structure-activity relationships (SAR). researchgate.net The model revealed the importance of the piperidine motif and the linker connecting it to another part of the molecule for high affinity binding. researchgate.net

Lead optimization is the subsequent step where the identified lead compounds are chemically modified to enhance their potency, selectivity, and pharmacokinetic properties. nih.gov Computational chemistry plays a pivotal role in this phase by predicting how structural modifications will affect the compound's interaction with its target. For example, if a pharmacophore model indicates a necessary hydrophobic pocket, modifications to the piperidinyl or propanamine moiety of this compound could be designed to better occupy this space, thereby increasing binding affinity. A structure-activity relationship (SAR) study focusing on scaffold changes can reveal key chemical features for potent inhibition. nih.gov

An illustrative, hypothetical pharmacophore model for a series of this compound derivatives targeting a specific receptor might include the features outlined in the table below.

Table 1: Hypothetical Pharmacophore Features for this compound Derivatives

| Pharmacophoric Feature | Location on the Molecule | Importance for Activity |

|---|---|---|

| Hydrogen Bond Acceptor | Nitrogen atom of the piperidine ring | Essential for anchoring to the receptor |

| Positive Ionizable | Primary amine of the propanamine chain | Forms ionic interaction with an acidic residue |

| Hydrophobic Group | Piperidine ring | Occupies a hydrophobic pocket in the binding site |

Through iterative cycles of design, synthesis, and testing, guided by computational models, the properties of lead compounds can be systematically improved to yield a clinical candidate.

Prediction of Spectroscopic Data and Reaction Mechanisms

Computational chemistry provides powerful tools for the prediction of spectroscopic data and the elucidation of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For this compound and its derivatives, these computational methods can be invaluable for structural confirmation and for understanding their chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method to predict a range of molecular properties, including spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govresearchgate.net By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of chemical bonds, DFT can generate theoretical spectra that can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov For complex molecules like piperidine derivatives, where spectral interpretation can be ambiguous, theoretical calculations can be decisive. For example, in a study of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes, DFT calculations were used to confirm the chair conformation of the piperidine ring, which was consistent with single-crystal X-ray diffraction data. nih.gov

The table below presents a hypothetical comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for this compound, illustrating the utility of this approach.

Table 2: Hypothetical Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts (in ppm) for this compound

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| C2 (Piperidine) | 60.2 | 60.5 |

| C3 (Piperidine) | 26.5 | 26.8 |

| C4 (Piperidine) | 24.8 | 25.1 |

| C1' (Propane) | 45.7 | 46.0 |

| C2' (Propane) | 58.9 | 59.2 |

Beyond spectroscopy, computational chemistry is instrumental in investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies, providing a detailed understanding of how a reaction proceeds. sciepub.com For reactions involving piperidine derivatives, such as N-alkylation or C-H activation, computational studies can clarify the role of catalysts, solvents, and directing groups. smolecule.comrsc.org For instance, mechanistic studies on piperidine alkylation have shown that the reaction can proceed via a pre-association mechanism where a second piperidine molecule facilitates deprotonation. smolecule.com Computational studies can also explain observed stereoselectivity in reactions, as demonstrated in the Pd-catalyzed γ-arylation of amino acid derivatives, where theoretical calculations suggested a Pd(II)/Pd(IV) mechanism. rsc.org Such insights are crucial for optimizing reaction conditions to improve yields and selectivity in the synthesis of complex molecules like derivatives of this compound.

Advanced Applications and Research Domains

Role as a Privileged Scaffold in Medicinal Chemistry Research

In the realm of drug discovery and medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The structure of 2-(Piperidin-1-yl)propan-1-amine is recognized as such a scaffold. The piperidine (B6355638) ring is a common element in many pharmaceuticals and natural alkaloids, known for its favorable interactions with a variety of receptors and enzymes. wikipedia.orgnih.gov The combination of this ring with a flexible, chiral propanamine chain provides a versatile three-dimensional structure that can be readily modified to create libraries of compounds for screening against diverse biological targets. researchgate.netmdpi.com

Design of Ligands for Specific Receptors and Enzymes

The this compound framework has been instrumental in the design of potent and selective ligands for various receptors and enzymes, demonstrating its value as a privileged scaffold.

Derivatives have been successfully developed as ligands for crucial central nervous system targets, including sigma (σ) receptors and histamine (B1213489) H3 receptors. Research has shown that the piperidine moiety is often a critical structural element for achieving high affinity. For instance, in the design of sigma-1 receptor (S1R) ligands, the protonated piperidine nitrogen atom can form key polar interactions, such as salt bridges with acidic amino acid residues like glutamate (B1630785) (Glu172) and aspartate (Asp126) within the receptor's binding pocket. Furthermore, the scaffold can participate in stabilizing π-cation interactions with aromatic residues like phenylalanine (Phe107). Studies have also identified piperidine-containing compounds as potent dual-acting antagonists for the histamine H3 and sigma-1 receptors, where the piperidine ring was determined to be a key feature for this dual activity. acs.orgrsc.org

Beyond receptors, this scaffold is a key intermediate in synthesizing inhibitors for enzymes like the hepatitis C virus (HCV) NS3/4A protease and for modulators of ion channels such as the voltage-gated sodium channel (NaV1.7), which has implications for anticancer therapies. researchgate.net

| Target Class | Specific Target | Role of this compound Scaffold |

| Receptors | Sigma-1 Receptor (S1R) | Forms key salt bridge and π-cation interactions. acs.org |

| Histamine H3 Receptor | Serves as a key structural element for dual H3/σ1 antagonism. rsc.org | |

| Neurotransmitter Receptors | Used as a design intermediate for various receptor ligands. | |

| Enzymes | HCV NS3/4A Protease | Acts as a crucial building block for inhibitors. researchgate.net |

| Ion Channels | Voltage-gated Sodium Channel (NaV1.7) | Incorporated into inhibitors with potential anticancer activity. researchgate.net |

Exploration as Chiral Precursors for Biologically Active Molecules

Chiral amines are highly valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The presence of a stereocenter in this compound makes it an important chiral precursor. The synthesis of single-enantiomer drugs is critical, as different enantiomers of a molecule can have vastly different biological activities.

Biocatalytic methods, such as enzymatic kinetic resolution, have proven effective for separating racemic mixtures of similar propan-2-amines, yielding highly enantioenriched (R)- and (S)-amines. This highlights a viable pathway for producing enantiopure this compound. This enantiomerically pure compound can then be incorporated into more complex molecules, ensuring the correct stereochemistry required for specific biological interactions. Its utility as a chiral auxiliary in asymmetric synthesis, where it can direct the stereochemical outcome of a reaction, is also an area of significant interest.

Development of Chelating Agents and Metal-Organic Frameworks

The nitrogen atoms within the this compound structure—one in the piperidine ring and one in the primary amine group—possess lone pairs of electrons, making them potential coordination sites for metal ions. This inherent property allows the molecule to function as a bidentate chelating agent, binding to a single metal center through both nitrogen atoms. Zinc(II) compounds, for example, have been shown to catalyze the nucleophilic addition of secondary cyclic amines like piperidine to nitriles to form amidines, with the amine coordinating to the metal center. rsc.orgrsc.org This reactivity suggests the potential for this compound to form stable metal complexes.

While specific research on incorporating this exact diamine into metal-organic frameworks (MOFs) is not extensively documented, its structure is analogous to other diamines used as linkers in coordination polymers. The ability to chelate and the presence of two distinct amine groups provide the necessary functionality to bridge metal centers, suggesting its potential as a building block for novel MOFs with tailored properties for applications in gas storage, separation, or catalysis.

Applications in Catalysis and Asymmetric Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in chemical synthesis. Chiral primary amines, in particular, have emerged as highly versatile and effective catalysts for a wide range of enantioselective transformations. researchgate.net The this compound molecule contains a chiral 1,2-diamine motif, a structure known to be effective in various asymmetric catalytic reactions. rsc.org

These catalysts typically operate by forming transient chiral intermediates, such as enamines or iminium ions, with the substrates. mdpi.com The chiral environment provided by the catalyst then directs the subsequent reaction to favor the formation of one enantiomer of the product over the other. Given that chiral diamines derived from structures like 1,2-diphenylethylenediamine and cyclohexane-1,2-diamine have been successfully used in asymmetric aldol (B89426) and Michael reactions, this compound represents a promising, yet-to-be-fully-explored candidate for similar applications. researchgate.netmdpi.com Its structural features make it a potential organocatalyst for creating stereochemically complex molecules with high efficiency and selectivity.

Chemical Biology Probes for Investigating Biological Pathways

A chemical probe is a small molecule designed to selectively modulate the function of a specific protein target, enabling the study of that target's role in biological systems. The development of potent and selective ligands from the this compound scaffold for targets like the sigma-1 receptor makes these derivatives ideal candidates for use as chemical probes. acs.orgrsc.org

By using a highly selective antagonist derived from this scaffold, researchers can inhibit the activity of the sigma-1 receptor in cells or animal models and observe the resulting phenotypic changes. This allows for the elucidation of the receptor's function in various cellular processes and its role in diseases. For example, such a probe could be used to investigate the involvement of the sigma-1 receptor in neurodegenerative disorders, psychiatric conditions, or cancer, providing valuable insights that can guide future therapeutic development.

Future Directions and Interdisciplinary Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of drug discovery and chemical synthesis. nih.govnih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. For aminopropane-piperidine compounds, AI and ML can be instrumental in several key areas.

Machine learning models, particularly deep neural networks, can be trained on large libraries of known compounds and their biological activities to predict the potential efficacy and properties of novel aminopropane-piperidine derivatives. nih.govyoutube.com This in silico screening can significantly accelerate the identification of promising drug candidates, reducing the time and cost associated with traditional high-throughput screening. youtube.com By analyzing the structure-activity relationships (SAR) of existing piperidine-containing drugs, AI algorithms can propose novel molecular structures with enhanced therapeutic properties and reduced off-target effects. nih.gov

Furthermore, AI can optimize synthetic routes for these complex molecules. By learning from vast repositories of chemical reactions, ML models can predict the most efficient and highest-yielding reaction pathways, even for novel compounds. This can help chemists design more effective and sustainable synthesis strategies. youtube.com

Table 1: Applications of AI/ML in the Discovery of Aminopropane-Piperidine Compounds

| Application Area | Description | Potential Impact |

| Virtual Screening | High-throughput computational screening of virtual libraries of aminopropane-piperidine derivatives to identify potential drug candidates. | Accelerated identification of lead compounds with desired biological activity. |

| De Novo Design | Generative AI models create novel aminopropane-piperidine structures with optimized properties. | Discovery of innovative chemical scaffolds with improved efficacy and safety profiles. |

| Synthesis Planning | AI algorithms predict optimal and sustainable synthetic routes for target aminopropane-piperidine molecules. | Increased efficiency and reduced environmental impact of chemical synthesis. |

| Property Prediction | Machine learning models predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. | Early identification of compounds with unfavorable pharmacokinetic or toxicity profiles. |

Sustainable Synthesis and Green Chemistry Principles for Aminopropane-Piperidine Compounds

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. The synthesis of aminopropane-piperidine compounds can be made more sustainable by adopting these principles, which focus on reducing waste, using less hazardous materials, and improving energy efficiency. youtube.com

Traditional methods for synthesizing piperidine (B6355638) rings can involve harsh reagents and produce significant amounts of waste. organic-chemistry.org Green chemistry approaches aim to overcome these limitations. One promising strategy is the use of catalytic hydrogenation of pyridine (B92270) precursors, which can be performed under milder conditions and with higher atom economy. organic-chemistry.orgnih.gov The development of novel catalysts, including heterogeneous catalysts, can further enhance the efficiency and reusability of these reactions. nih.gov

Another key aspect of green chemistry is the use of environmentally benign solvents. Researchers are exploring the use of water or deep eutectic solvents (DES) as alternatives to volatile organic compounds in the synthesis of piperidine derivatives. researchgate.net One-pot synthesis and multi-component reactions are also being investigated to reduce the number of steps and purification processes, thereby minimizing waste and energy consumption. nih.govajchem-a.com The use of enzyme cascades in one-pot reactions also presents a green and efficient method for producing aminopiperidine derivatives. rsc.orgmanchester.ac.uk

Table 2: Green Chemistry Approaches for Aminopropane-Piperidine Synthesis

| Green Chemistry Principle | Application in Aminopropane-Piperidine Synthesis |

| Waste Prevention | One-pot synthesis and multi-component reactions to reduce intermediate isolation and purification steps. nih.govajchem-a.com |

| Atom Economy | Catalytic hydrogenation of pyridines to maximize the incorporation of starting materials into the final product. organic-chemistry.orgnih.gov |

| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts and reagents. ajchem-a.com |

| Safer Solvents and Auxiliaries | Replacement of volatile organic compounds with water or deep eutectic solvents. researchgate.net |

| Design for Energy Efficiency | Performing reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the piperidine core. youtube.com |

Chemoinformatic Approaches for Structure-Property Relationship Prediction

Chemoinformatics plays a crucial role in modern drug discovery by enabling the analysis and prediction of chemical properties based on molecular structure. nih.gov For aminopropane-piperidine compounds, chemoinformatic methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, can provide valuable insights.

QSAR models establish a mathematical relationship between the structural features of a series of compounds and their biological activity. nih.gov By analyzing a dataset of aminopropane-piperidine analogues with known activities, QSAR models can be developed to predict the potency of new, untested compounds. This allows for the prioritization of synthetic efforts towards molecules with the highest predicted activity. nih.gov These models can utilize a wide range of molecular descriptors, including 2D and 3D structural features, to capture the nuances of molecular interactions. nih.gov

Similarly, QSPR models can predict various physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. By integrating these predictions early in the discovery process, researchers can design aminopropane-piperidine derivatives with improved drug-like properties. nih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities through Chemical Design

The versatile piperidine scaffold is a common feature in a wide range of approved drugs, highlighting its importance in medicinal chemistry. encyclopedia.pubijnrd.orgresearchgate.net Derivatives of piperidine have shown efficacy in treating various conditions, including cancer, Alzheimer's disease, and viral infections. encyclopedia.pubijnrd.orgnih.gov This broad therapeutic potential suggests that aminopropane-piperidine compounds, as a subclass, could be designed to interact with a diverse array of biological targets.

The structural features of 2-(Piperidin-1-yl)propan-1-amine, including the basic nitrogen atoms and the flexible propanamine linker, provide ample opportunities for chemical modification to target specific proteins or pathways. For instance, by incorporating different substituents on the piperidine ring or modifying the propanamine side chain, it is possible to modulate the compound's affinity and selectivity for various receptors, enzymes, and ion channels.

Recent research has highlighted the potential of piperidine derivatives as inhibitors of kinases such as ALK and ROS1, which are implicated in certain types of cancer. nih.gov The design of novel aminopropane-piperidine analogues could therefore focus on targeting other kinases involved in cancer progression. Furthermore, the known activity of some piperidine compounds against neurodegenerative diseases opens up avenues for exploring their potential in treating conditions like Parkinson's or Huntington's disease. encyclopedia.pub The anti-inflammatory and antimicrobial properties observed in some piperidine derivatives also warrant further investigation for the development of new treatments for infectious and inflammatory diseases. ajchem-a.comijnrd.org

Table 3: Potential Therapeutic Targets for Aminopropane-Piperidine Derivatives

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Protein kinases (e.g., ALK, ROS1), STAT-3, NF-κB, PI3K/Akt pathways | Piperidine derivatives have shown anticancer activity through modulation of these key signaling pathways. nih.govnih.gov |

| Neurodegenerative Diseases | Cholinesterases, Monoamine oxidases | Piperidine-containing drugs are used in the treatment of Alzheimer's disease. encyclopedia.pubijnrd.org |

| Infectious Diseases | Viral and bacterial enzymes | Certain piperidine derivatives exhibit antiviral and antimicrobial properties. ijnrd.org |

| Inflammatory Diseases | Pro-inflammatory cytokines and signaling pathways | Anti-inflammatory effects have been reported for some piperidine compounds. ijnrd.org |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Piperidin-1-yl)propan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between piperidine and a halogenated propanamine precursor (e.g., 1-bromopropan-2-amine). Key parameters include solvent choice (e.g., THF or DMF), temperature (60–100°C), and stoichiometric ratios (1:1.2 amine:alkyl halide). Catalytic bases like K₂CO₃ may enhance yield by neutralizing HBr byproducts . For purification, column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or distillation under reduced pressure is recommended. Yield optimization often requires iterative adjustments to reaction time and temperature .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

- Methodological Answer :

- ¹H NMR : Look for a triplet at δ 2.4–2.6 ppm (N-CH₂ protons), a multiplet at δ 1.4–1.6 ppm (piperidine ring protons), and a broad singlet at δ 1.2–1.4 ppm (NH₂ group, exchangeable).

- ¹³C NMR : Peaks at δ 50–55 ppm (N-CH₂ carbons) and δ 25–30 ppm (piperidine CH₂ groups).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98% is typical for research-grade material) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile intermediate in drug discovery, particularly for:

- Neurological targets : Modulating dopamine or serotonin receptors due to its amine and piperidine motifs .

- Antiviral agents : As seen in hepatitis C virus entry inhibitors, where its structural flexibility aids in optimizing binding to viral envelope proteins .

- Ligand design : Acting as a scaffold for metal coordination in catalytic systems (e.g., Pd-catalyzed cross-coupling reactions) .

Advanced Research Questions

Q. How can stereochemical challenges during the synthesis of this compound derivatives be addressed?

- Methodological Answer : Enantiomeric resolution may require chiral chromatography (e.g., Chiralpak AD-H column) or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones). For example, introducing a chiral center via Grignard addition to a ketone intermediate followed by reductive amination can yield enantiomerically enriched products . Dynamic kinetic resolution under catalytic hydrogenation (e.g., Ru-BINAP complexes) is another strategy .

Q. What experimental approaches resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from off-target effects or assay conditions. Systematic solutions include:

- Target validation : siRNA knockdown or CRISPR-Cas9 gene editing to confirm receptor specificity .

- Metabolic stability assays : Liver microsome studies (human/rat) to rule out pharmacokinetic variability .

- Structural-activity relationships (SAR) : Modifying the piperidine ring (e.g., N-methylation) or amine chain length to isolate contributions to activity .

Q. How do computational methods enhance the design of this compound-based inhibitors?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets like A₂A adenosine receptors. Focus on piperidine-amine interactions with hydrophobic pockets .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability over 100 ns trajectories.

- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .

Q. What strategies mitigate impurities in scaled-up syntheses of this compound?

- Methodological Answer : Common impurities (e.g., unreacted alkyl halides or piperidine byproducts) are minimized via:

- In-line FTIR monitoring : Detects intermediates in real-time to optimize reaction quenching .

- Crystallization-driven purification : Recrystallize from ethanol/water mixtures (3:1) to remove polar impurities.

- Quality control : LC-MS with electrospray ionization (ESI+) to identify trace contaminants (<0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。